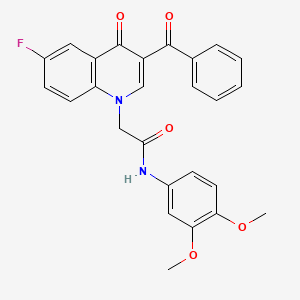
2-(3-benzoyl-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl)-N-(3,4-dimethoxyphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-benzoyl-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl)-N-(3,4-dimethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C26H21FN2O5 and its molecular weight is 460.461. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(3-benzoyl-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl)-N-(3,4-dimethoxyphenyl)acetamide is a synthetic derivative of quinoline that has attracted attention for its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C26H25FN2O5, with a molecular weight of approximately 469.50 g/mol. The structure features a quinoline core substituted with a benzoyl group and a dimethoxyphenyl moiety, which enhances its pharmacological potential.
Key Structural Features
| Feature | Description |
|---|---|
| Core Structure | Quinoline derivative |
| Functional Groups | Benzoyl, dimethoxyphenyl |
| Molecular Weight | 469.50 g/mol |
| CAS Number | 866348-51-8 |
Synthesis
The synthesis of this compound typically involves several key steps:
- Preparation of Starting Materials : The synthesis begins with the preparation of benzoyl derivatives and quinoline precursors.
- Coupling Reactions : These precursors undergo coupling reactions to form the core structure.
- Functional Group Modifications : Subsequent reactions modify functional groups to yield the final product.
- Purification : Techniques such as high-performance liquid chromatography (HPLC) are used to purify the compound.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, similar to other quinoline derivatives that exhibit anticancer and antimicrobial properties.
- DNA Interaction : Its structure allows for potential intercalation with DNA, disrupting cellular processes.
Antimicrobial and Anticancer Properties
Studies have shown that compounds with similar structures possess significant antimicrobial and anticancer activities. For instance:
- Anticancer Activity : In vitro tests indicate that quinoline derivatives can inhibit cell proliferation in various cancer cell lines.
- Antimicrobial Activity : Preliminary data suggest effectiveness against several bacterial strains.
Case Studies
-
In Vitro Studies on Cancer Cell Lines
- A study evaluated the cytotoxic effects of this compound on human cancer cell lines (e.g., HeLa and MCF-7).
- Results demonstrated a dose-dependent inhibition of cell growth, indicating potential as an anticancer agent.
-
Enzyme Inhibition Assays
- The compound was tested for acetylcholinesterase (AChE) inhibition.
- IC50 values were determined, revealing competitive inhibition compared to standard drugs like Donepezil.
属性
IUPAC Name |
2-(3-benzoyl-6-fluoro-4-oxoquinolin-1-yl)-N-(3,4-dimethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21FN2O5/c1-33-22-11-9-18(13-23(22)34-2)28-24(30)15-29-14-20(25(31)16-6-4-3-5-7-16)26(32)19-12-17(27)8-10-21(19)29/h3-14H,15H2,1-2H3,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNVARYJFDXANPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CN2C=C(C(=O)C3=C2C=CC(=C3)F)C(=O)C4=CC=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21FN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














